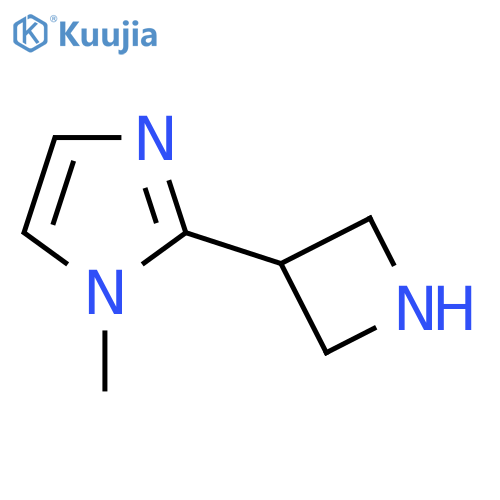Cas no 1855758-22-3 (2-(Azetidin-3-yl)-1-methyl-1h-imidazole)
2-(アゼチジン-3-イル)-1-メチル-1H-イミダゾールは、複素環化合物の一種であり、アゼチジン環とイミダゾール環が結合した構造を有する。この化合物は、医薬品中間体や生物活性分子の合成において有用な骨格として注目されている。特に、アゼチジン環の剛直性とイミダゾール環の配位能を併せ持つため、標的タンパク質との相互作用に優れた特性を示す。また、分子内の窒素原子が求核性や水素結合形成能を有することから、創薬化学分野での応用が期待される。合成経路の最適化により、高収率での調製が可能であり、安定性にも優れている。

1855758-22-3 structure
商品名:2-(Azetidin-3-yl)-1-methyl-1h-imidazole
CAS番号:1855758-22-3
MF:C7H11N3
メガワット:137.182340860367
CID:5252801
2-(Azetidin-3-yl)-1-methyl-1h-imidazole 化学的及び物理的性質
名前と識別子
-
- 2-(azetidin-3-yl)-1-methyl-1h-imidazole
- 2-(Azetidin-3-yl)-1-methyl-1h-imidazole
-
- インチ: 1S/C7H11N3/c1-10-3-2-9-7(10)6-4-8-5-6/h2-3,6,8H,4-5H2,1H3
- InChIKey: QEMDUUDLGMOLNI-UHFFFAOYSA-N
- ほほえんだ: N1CC(C2=NC=CN2C)C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 122
- トポロジー分子極性表面積: 29.8
- 疎水性パラメータ計算基準値(XlogP): -0.6
2-(Azetidin-3-yl)-1-methyl-1h-imidazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-381737-0.05g |
2-(azetidin-3-yl)-1-methyl-1H-imidazole |
1855758-22-3 | 0.05g |
$1140.0 | 2023-06-03 | ||
| Enamine | EN300-381737-0.25g |
2-(azetidin-3-yl)-1-methyl-1H-imidazole |
1855758-22-3 | 0.25g |
$1249.0 | 2023-06-03 | ||
| Enamine | EN300-381737-1.0g |
2-(azetidin-3-yl)-1-methyl-1H-imidazole |
1855758-22-3 | 1g |
$1357.0 | 2023-06-03 | ||
| Enamine | EN300-381737-2.5g |
2-(azetidin-3-yl)-1-methyl-1H-imidazole |
1855758-22-3 | 2.5g |
$2660.0 | 2023-06-03 | ||
| Enamine | EN300-381737-5.0g |
2-(azetidin-3-yl)-1-methyl-1H-imidazole |
1855758-22-3 | 5g |
$3935.0 | 2023-06-03 | ||
| Enamine | EN300-381737-0.5g |
2-(azetidin-3-yl)-1-methyl-1H-imidazole |
1855758-22-3 | 0.5g |
$1302.0 | 2023-06-03 | ||
| Enamine | EN300-381737-10.0g |
2-(azetidin-3-yl)-1-methyl-1H-imidazole |
1855758-22-3 | 10g |
$5837.0 | 2023-06-03 | ||
| Enamine | EN300-381737-0.1g |
2-(azetidin-3-yl)-1-methyl-1H-imidazole |
1855758-22-3 | 0.1g |
$1195.0 | 2023-06-03 |
2-(Azetidin-3-yl)-1-methyl-1h-imidazole 関連文献
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
1855758-22-3 (2-(Azetidin-3-yl)-1-methyl-1h-imidazole) 関連製品
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 68551-17-7(Isoalkanes, C10-13)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
